molecular formula C13H16ClN5 B2473824 5-chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine CAS No. 2034513-43-2

5-chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine

Cat. No.: B2473824
CAS No.: 2034513-43-2
M. Wt: 277.76
InChI Key: XNZODSWPKVQMCF-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a high-value chemical intermediate designed for research and development applications, particularly in pharmaceutical and life sciences. This compound features a pyrimidine core, a common scaffold in medicinal chemistry, which is functionalized with a chloro group and a substituted piperidine ring. The integration of the 1-methyl-1H-pyrazol-3-yl moiety via the piperidine linker is a structural feature seen in biologically active molecules, making this compound a versatile building block for the synthesis of more complex target structures. This chemical is classified as "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-chloro-2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5/c1-18-5-4-12(17-18)10-2-6-19(7-3-10)13-15-8-11(14)9-16-13/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZODSWPKVQMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by its attachment to the piperidine ring, and finally, the incorporation of the pyrimidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways to develop new materials with tailored properties.

Research indicates that 5-chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
  • Anticancer Potential : The compound is being investigated for its ability to act as an antitumor agent, particularly in targeting specific cancer cell lines through mechanisms involving enzymatic inhibition and receptor modulation .

Medicinal Chemistry

In medicinal applications, ongoing research focuses on its potential therapeutic effects against various diseases. The compound's interactions with biological targets may lead to the development of novel drugs aimed at treating conditions such as cancer and infections .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with enhanced properties. For instance:

  • Material Science : The compound's unique chemical structure contributes to advancements in materials that require specific conductivity and stability characteristics.
  • Pharmaceutical Manufacturing : Its role as a precursor in synthesizing pharmaceutical compounds underscores its importance in drug development processes.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against common pathogens. The disc diffusion method revealed that certain derivatives exhibited stronger inhibition zones compared to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with this compound showed a marked decrease in cell viability. Molecular docking studies further supported these findings by illustrating favorable interactions between the compound and target proteins involved in cancer proliferation pathways .

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Pyrimidine Substituents Piperidine/Pyrazole Modifications Biological Activity/Applications Reference
5-Chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine Cl at C5; piperidine at C2 1-Methylpyrazole at piperidine C4 Potential kinase inhibition
7-[5-Chloro-2-(2,4-dimethoxy-phenylamino)-pyrimidin-4-ylamino]-... (Compound 12) Cl at C5; phenylamino at C2 Piperazine and methyl-piperazine substituents FAK inhibition (atherosclerosis study)
4-Chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine Cl at C4; NH2 at C2 2,5-Dimethoxyphenyl-pyrazole at piperidine C4 Not specified (structural analog)
2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine Cl at C2; methyl at C5 Pyrazole directly attached at C4 (no piperidine) Not specified
Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide) Chloro-imidazopyridine core Piperidine linked to trifluoromethoxyphenyl Anti-tuberculosis (F-ATP synthase target)

Detailed Analysis

Substituent Position and Electronic Effects The chlorine position on the pyrimidine ring significantly impacts bioactivity. For example, the target compound’s C5-Cl group (vs. C4-Cl in or C2-Cl in ) may enhance electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets . Piperidine vs. Direct Pyrazole Attachment: The piperidine linker in the target compound (vs.

Functional Group Contributions Pyrazole Modifications: The 1-methyl group on the pyrazole (target compound) reduces metabolic degradation compared to unsubstituted pyrazoles. In contrast, the 2,5-dimethoxyphenyl group in increases lipophilicity, which may affect membrane permeability . Amino vs. Chloro Substituents: The C2-NH2 group in vs. C2-piperidine in the target compound alters hydrogen-bonding capacity, influencing target selectivity .

Biological Activity Trends Kinase Inhibition: Compounds with piperidine-piperazine systems (e.g., ) show FAK inhibition, suggesting the target compound’s piperidine-pyrazole system may share similar mechanisms.

Physicochemical Properties

  • The target compound’s logP is likely lower than due to fewer aromatic substituents, improving aqueous solubility. However, the piperidine linker may reduce metabolic stability compared to rigid analogs like .

Biological Activity

5-Chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a piperidine and pyrazole moiety, which are known to influence its biological properties.

The molecular formula of this compound is C12H15ClN4, with a molecular weight of approximately 250.73 g/mol. The structure consists of:

  • A pyrimidine ring that provides a platform for various substitutions.
  • A piperidine ring that enhances the compound's ability to interact with biological targets.
  • A pyrazole group which is often associated with diverse pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate the activity of certain proteins involved in disease pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The exact mechanism involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Potential

The compound has been evaluated for anticancer activity, particularly in vitro against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The structure's unique substitution pattern is believed to enhance its binding affinity to cancer-related targets .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . Inhibitory assays have yielded promising results, indicating that modifications in the structure can significantly enhance enzyme binding.

Case Studies and Research Findings

StudyFindings
Antimicrobial Testing Demonstrated moderate to strong activity against S. typhi and B. subtilis with IC50 values indicating effective concentration ranges .
Anticancer Evaluation Induced apoptosis in various cancer cell lines; specific pathways activated include caspase-dependent mechanisms .
Enzyme Inhibition Exhibited strong inhibitory effects on AChE with IC50 values lower than many known inhibitors .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrazole ring.
  • Attachment to the piperidine.
  • Incorporation into the pyrimidine framework.

Reaction conditions often require specific catalysts and temperature controls to optimize yield and purity .

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine core via condensation of 5-chloropyrimidine derivatives with piperidine precursors.
  • Step 2 : Introduction of the 1-methylpyrazole moiety via nucleophilic substitution or coupling reactions. Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and dichloromethane as a solvent. Reaction conditions (e.g., pH, temperature) are tightly controlled to avoid side products .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

  • NMR : 1^1H and 13^13C NMR are used to confirm the piperidine and pyrazole substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in related piperidine-pyrimidine structures .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based readouts.
  • Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines.
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with proteins .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to prioritize feasible routes.
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst).
  • Statistical Design of Experiments (DoE) : Minimize trial-and-error by identifying critical variables (e.g., temperature, stoichiometry) .

Q. What strategies resolve discrepancies in reported solubility or bioactivity data?

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts).
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites.
  • Orthogonal Assays : Validate bioactivity using complementary methods (e.g., thermal shift assays vs. enzymatic assays) .

Q. How can target engagement studies elucidate the compound’s mechanism of action?

  • Chemical Proteomics : Use affinity-based probes to pull down interacting proteins from cell lysates.
  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. knockout cells.
  • Molecular Dynamics Simulations : Predict binding modes and residence times in silico .

Q. What methodologies assess thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition events.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Characterize volatile degradation products .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s reactivity in substitution reactions?

  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength).
  • Isotopic Labeling : Track substituent positions using 13^{13}C or 2^{2}H isotopes.
  • Cross-Validation : Replicate experiments in independent labs with standardized protocols .

Process Optimization and Scale-Up

Q. What reactor designs improve yield during scale-up?

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps.
  • Membrane Separation Technologies : Purify intermediates without column chromatography.
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy or inline pH probes .

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